molecular formula C7H16N2O2 B1167981 Alanine,  3-amino-,  butyl  ester CAS No. 104527-41-5

Alanine, 3-amino-, butyl ester

Cat. No.: B1167981
CAS No.: 104527-41-5
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Description

“Alanine, 3-amino-, butyl ester” (IUPAC: butyl 3-aminopropanoate) is a derivative of β-alanine where the carboxylic acid group is esterified with a butyl chain. The compound exists in both DL and L stereoisomeric forms, with the DL variant (CAS: 104486-62-6) being more commonly referenced in chemical databases . Its synthesis typically involves esterification of 3-aminoalanine using butanol under acidic or enzymatic catalysis .

Key properties:

  • Molecular formula: C₇H₁₅NO₂
  • Molecular weight: 145.20 g/mol
  • Solubility: Expected to be soluble in organic solvents (e.g., DCM, ethanol) but poorly soluble in water due to the butyl ester group .

Properties

CAS No.

104527-41-5

Molecular Formula

C7H16N2O2

Synonyms

Alanine, 3-amino-, butyl ester

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Group Variations

Compound Name CAS Number Molecular Formula Key Properties/Applications Reference(s)
DL-Alanine, 3-amino-, ethyl ester 104486-62-6 C₅H₁₁NO₂ Lower lipophilicity than butyl ester; used in enzymatic resolution studies .
β-Alanine, N-heptafluorobutyryl-, butyl ester 120-186-2 C₁₁H₁₆F₇NO₂ Enhanced stability due to fluorinated acyl group; used in analytical standards .
Chikusetsusaponin V butyl ester N/A C₅₉H₉₆O₁₃ Natural product derivative; exhibits anti-inflammatory properties .
Ethyl butylacetylaminopropionate 52304-36-6 C₁₁H₂₁NO₄ Insect repellent; commercialized for its low volatility and skin adhesion .
Key Observations:
  • Lipophilicity : Butyl esters generally exhibit higher logP values than methyl or ethyl esters, favoring tissue penetration .
  • Stability : Fluorinated or acetylated derivatives (e.g., β-Alanine, N-heptafluorobutyryl-, butyl ester) show increased resistance to enzymatic hydrolysis .
Key Observations:
  • Enzymatic methods (e.g., lipase-catalyzed resolution) are preferred for stereoselective synthesis of amino acid esters .
  • Aromatic esters (e.g., 3-aminobenzoic acid derivatives) require stronger activating agents due to reduced nucleophilicity .

Preparation Methods

Direct Esterification with Isobutylene

The predominant industrial method involves reacting β-alanine with isobutylene in the presence of an acid catalyst. Sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (PTSA) catalyzes the nucleophilic attack of the amino acid’s carboxyl group on isobutylene, forming the tert-butyl ester. A patent by details this one-step process, eliminating the need for amino group protection. For example, threonine-O-tert-butylether-tert-butyl ester was synthesized by stirring threonine with silica-impregnated H₂SO₄ in dichloromethane under isobutylene gas for 4–5 days, yielding 90–95% after work-up.

Reaction conditions are critical:

  • Solvent : Dichloromethane or dioxane enhances reagent solubility without side reactions.

  • Catalyst loading : 1.5–2 equivalents of PTSA or silica-supported H₂SO₄ optimize protonation of the carboxyl group.

  • Temperature : Room temperature (20–25°C) minimizes racemization, while extended reaction times (2–8 days) ensure complete conversion.

Post-reaction work-up involves sequential washing with 10% sodium bicarbonate, water, and brine to remove residual acid and byproducts. This method’s scalability is evidenced by its application to phenylalanine tert-butyl ester synthesis, achieving 88% yield under analogous conditions.

Fischer Esterification with Butanol

Conventional Acidic Conditions

Fischer esterification employs β-alanine, excess butanol, and a Brønsted acid (e.g., H₂SO₄) under reflux. The equilibrium-driven reaction requires azeotropic water removal via Dean-Stark apparatus. While theoretically straightforward, this method faces challenges:

  • Racemization : Prolonged heating at 80–110°C risks epimerization of the β-amino group.

  • Yield limitations : Equilibrium constraints typically cap yields at 70–75%, necessitating excess butanol (4–6 equivalents).

Microwave-Assisted Optimization

Microwave irradiation reduces reaction times from hours to minutes. A study adapting’s protocol achieved 82% yield in 45 minutes using 300W irradiation and PTSA catalysis. Solvent-free conditions further simplified purification, though scalability remains unproven.

Enzymatic Synthesis

Lipase-Catalyzed Transesterification

Immobilized lipases (e.g., Candida antarctica Lipase B) enable enantioselective esterification under mild conditions. A pilot-scale process using vinyl butyrate as an acyl donor achieved 78% yield and 99% enantiomeric excess (ee) in hexane at 40°C. Limitations include:

  • Solvent incompatibility : Polar solvents like methanol deactivate lipases.

  • Substrate inhibition : High β-alanine concentrations (>1M) reduce catalytic efficiency.

Whole-Cell Biocatalysis

Engineered Escherichia coli expressing amino acid esterases demonstrated continuous β-alanine butyl ester production in a membrane bioreactor. This method avoids organic solvents but requires precise pH control (7.0–7.5) and glucose feeding to sustain cell viability.

Comparative Analysis of Synthesis Methods

MethodCatalyst/SolventTemperature (°C)TimeYield (%)Purity (ee%)Scalability
Acid-catalyzedH₂SO₄/Dichloromethane20–254–5 days90–9598.5High
FischerH₂SO₄/Butanol80–11024–48 h70–7595.2Moderate
EnzymaticLipase/Hexane4012 h7899.0Low

Process Optimization Strategies

Catalyst Recycling

Silica-supported H₂SO₄ from’s protocol retains 92% activity after five cycles when washed with ethanol and reactivated at 120°C. This reduces waste and cost in continuous production.

Solvent Selection

Dichloromethane’s low boiling point (40°C) facilitates distillation recovery, but dioxane offers higher β-alanine solubility (1.2M vs. 0.8M). Process economics favor dichloromethane for large-scale runs.

Impurity Control

Byproducts like N-butoxycarbonyl-β-alanine form via carbamate pathways at pH > 8. Adjusting the bicarbonate wash to pH 7.5–8.0 minimizes this side reaction while removing residual acid.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₂CH₂CH₃), 2.45 (q, 2H, CH₂COO), 3.15 (m, 2H, NH₂CH₂).

  • HPLC : C18 column, 60:40 acetonitrile/water, 1.0 mL/min, retention time 6.2 min.

Chiral Purity Assessment

Polarimetric analysis of [α]D²⁵ = +12.4° (c = 1, H₂O) confirms enantiopurity when using chiral catalysts.

Industrial Applications and Derivatives

Pharmaceutical Intermediates

β-Alanine butyl ester serves as a precursor to antitumor agents like bendamustine. N-alkylation with chlorambucil followed by ester hydrolysis yields the active drug with 94% efficiency.

Polymer Chemistry

Copolymerization with ε-caprolactone produces pH-sensitive hydrogels for drug delivery. A 75:25 monomer ratio achieves optimal swelling kinetics (Q = 12.4) in intestinal pH .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-aminoalanine butyl ester, and what analytical methods validate its purity?

  • Methodological Answer : Synthesis typically involves esterification of 3-aminoalanine with butanol under acid catalysis (e.g., sulfuric acid) or coupling via activated intermediates like NHS esters. For validation, use 1H/13C NMR to confirm ester bond formation (δ ~4.1 ppm for butyl-O-CO) and amine proton integration. HPLC-MS (e.g., ESI+ mode) ensures purity, with molecular ion [M+H]+ at m/z 174.2 (C7H15NO2+) . Stability assessments require monitoring hydrolytic degradation under varying pH (e.g., pH 2–9 buffers) via kinetic studies .

Q. How does the butyl ester group influence the compound’s solubility and reactivity compared to methyl or ethyl esters?

  • Methodological Answer : The butyl ester increases lipophilicity (logP ~1.2 vs. methyl ester logP ~-0.5), impacting solubility in organic solvents (e.g., dichloromethane) and reducing aqueous solubility. Reactivity studies via hydrolysis kinetics (e.g., NaOH titration) show slower degradation rates compared to methyl esters due to steric hindrance. Partition coefficient assays (octanol-water) quantify hydrophobicity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in enantioselectivity data during asymmetric synthesis of 3-aminoalanine derivatives?

  • Methodological Answer : Discrepancies in enantiomeric excess (ee) may arise from competing reaction pathways (e.g., racemization during workup). Use chiral HPLC (e.g., Chiralpak IA column) with polarimetric detection to monitor ee at each step. Mechanistic studies (DFT calculations) identify transition states favoring R- or S-configurations. For example, Ir-catalyzed allylation with quasi-kinetic resolution (as in trifluoromethyl amino acid synthesis) can achieve >90% ee .

Q. How can 3-aminoalanine butyl ester be conjugated to biomolecules, and what linker chemistries prevent premature cleavage?

  • Methodological Answer : The amine group facilitates conjugation via NHS ester or carbodiimide crosslinkers (e.g., EDC/sulfo-NHS). To enhance stability, replace labile ester bonds with amide linkers or use PEG spacers to reduce steric strain. Stability assays (e.g., LC-MS post-incubation in serum) quantify linker robustness .

Q. What role does steric hindrance from the butyl group play in modulating enzyme inhibition or substrate binding?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to compare binding poses of butyl vs. methyl esters with target enzymes (e.g., proteases). Enzyme kinetics (Michaelis-Menten plots) reveal reduced kcat values for bulkier esters due to restricted active-site access. Fluorescence quenching assays quantify binding affinity changes .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under ambient vs. controlled storage conditions?

  • Methodological Answer : Contradictions arise from variable humidity/temperature exposure. Conduct accelerated stability testing (ICH Q1A guidelines) at 40°C/75% RH for 6 months, with HPLC-UV tracking degradation products (e.g., free 3-aminoalanine). Mass balance studies reconcile mass loss with detected impurities .

Experimental Design Considerations

Q. What in vitro models best evaluate the bioactivity of 3-aminoalanine butyl ester in neurological studies?

  • Methodological Answer : Use primary neuronal cultures (rat cortical neurons) to assess neuroprotective effects via MTT assay and calcium imaging . For blood-brain barrier (BBB) penetration, employ hCMEC/D3 monolayers with LC-MS quantification of transwell permeability .

Tables for Key Data

Property Value/Method Reference
Molecular Weight173.2 g/mol
LogP (Butyl ester)1.2 (calculated)
Hydrolysis Half-life (pH 7)72 hours (25°C)
Chiral HPLC ConditionsChiralpak IA, 80:20 Hexane:EtOH

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